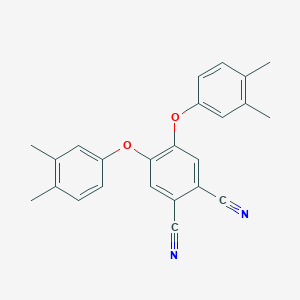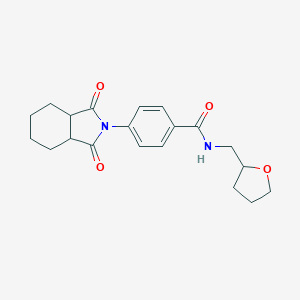
2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with phenyl and bromophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl bromide with 4-bromoaniline, followed by cyclization with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
Medicinally, this compound is investigated for its potential as an antineoplastic agent. Its ability to interact with DNA and inhibit cancer cell proliferation makes it a promising candidate for cancer therapy.
Industry
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, causing structural changes that inhibit replication and transcription processes. This leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits unique properties due to the presence of the bromine atom. This halogen can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and improving its efficacy in medicinal applications .
Properties
Molecular Formula |
C24H16BrNO3 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
phenacyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H16BrNO3/c25-18-12-10-16(11-13-18)22-14-20(19-8-4-5-9-21(19)26-22)24(28)29-15-23(27)17-6-2-1-3-7-17/h1-14H,15H2 |
InChI Key |
DBRCBTARHOBNNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B340727.png)

![Isopropyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B340732.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methylphenyl)benzamide](/img/structure/B340734.png)


![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340738.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B340740.png)


